molecular formula C13H13NO2S B166487 Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate CAS No. 132089-32-8

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

Cat. No. B166487
CAS RN: 132089-32-8
M. Wt: 247.31 g/mol
InChI Key: YJADELKTGPHXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate (EMTTC) is a heterocyclic compound that is used in a variety of scientific research applications. It is an organic compound composed of a benzene ring fused with a thiazole ring and a carboxylate group. EMTTC has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research.

Scientific Research Applications

Chemical Structure and Synthesis

The study of molecular structures and synthesis methods for thiazole derivatives, including compounds structurally related to Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, reveals intricate details about their chemical behaviors and potential applications in various scientific fields. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its interactions via hydrogen bonding have been elucidated, providing insights into the compound's potential for further chemical modifications and applications in synthesis (Lynch & Mcclenaghan, 2004).

Antimicrobial and Antioxidant Activities

Thiazole compounds exhibit a range of biological activities, including antimicrobial and antioxidant effects. For example, a series of thiazole derivatives have been synthesized and tested for their anticancer activity against breast cancer cells, demonstrating the potential therapeutic applications of these compounds (Sonar et al., 2020). Another study focused on the synthesis of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives and evaluated their spectroscopic characteristics and theoretical properties, including their nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs), hinting at their potential in technology applications (Haroon et al., 2019).

Corrosion Inhibition

The application of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate and related compounds extends to materials science, particularly in corrosion inhibition. A study examining the corrosion inhibition efficiency of a similar thiazole derivative for AA6061 alloy in hydrochloric acid media found that the compound acted as a mixed-type inhibitor, highlighting its utility in protecting metals against corrosion (Raviprabha & Bhat, 2019).

properties

IUPAC Name

ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJADELKTGPHXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377060
Record name ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

CAS RN

132089-32-8
Record name ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.